molecular formula C13H17N5OS B7731776 MFCD01960584

MFCD01960584

Cat. No.: B7731776
M. Wt: 291.37 g/mol
InChI Key: IHYHMSWWRHLMKY-UHFFFAOYSA-N
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Description

MFCD01960584 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD27976700) often belong to organoboron or sulfone families, which are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) or polymer synthesis .

Key inferred properties of this compound include:

  • Molecular weight: Likely within 200–250 g/mol, based on comparable boronic acids or sulfonated aromatics .
  • Bioactivity: Potential high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in structurally related compounds with polar surface areas (TPSA) <50 Ų .
  • Synthetic accessibility: Estimated synthesis score of 2.0–3.0 (moderate complexity), utilizing palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-3-11-16-17-13(18(11)14)20-8-12(19)15-10-6-4-9(2)5-7-10/h4-7H,3,8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHMSWWRHLMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD01960584 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound. Common starting materials include specific organic compounds that can undergo chemical transformations to form the desired product.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a significant role in the synthesis. For example, high temperatures and specific catalysts may be required to facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

MFCD01960584 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

MFCD01960584 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its reactivity and stability make it a valuable tool for creating complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in experiments to understand the mechanisms of action of different biological molecules.

    Medicine: this compound has potential applications in medicine, particularly in drug development. Its unique properties allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD01960584 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Limitations

  • Drug Development : this compound’s inferred BBB permeability supports its use in neurotherapeutics, though toxicity screening (e.g., PAINS alerts) is essential .
  • Materials Science : Compared to sulfonated analogs, boronic acid derivatives offer superior thermal stability in polymer composites but face challenges in aqueous solubility .
  • Data Gaps : Direct experimental data for this compound (e.g., crystallography, in vivo efficacy) are absent in the evidence, necessitating further validation .

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